4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide have been synthesized and evaluated for their insecticidal, antibacterial, and antifungal potential. The synthesis involves cyclocondensation under microwave irradiation, highlighting the potential for creating novel compounds with significant biological activity (Deohate & Palaspagar, 2020).
Antioxidant and Antitumor Activities
Research on pyrazole and pyridine derivatives has demonstrated notable antioxidant and antitumor activities. These compounds were synthesized through various chemical reactions and evaluated for their ability to scavenge radicals and inhibit tumor cell growth, suggesting a promising avenue for the development of new therapeutic agents (El‐Borai et al., 2013).
Molecular Docking and In Vitro Screening
The significance of molecular docking and in vitro screening in the development of compounds with antimicrobial and antioxidant activity cannot be overstated. Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These findings underscore the potential of similar compounds in drug discovery and development (Flefel et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide a foundation for understanding their properties and potential applications. Synthesis routes often involve reactions under specific conditions to yield compounds with desired functionalities, which are then characterized by various spectroscopic methods to confirm their structures (Ahmad et al., 2012).
Properties
IUPAC Name |
4-butoxy-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-4-5-14-30-19-8-6-18(7-9-19)22(29)23-12-13-26-21(28)11-10-20(25-26)27-17(3)15-16(2)24-27/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJHAAQIASSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.